2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Übersicht
Beschreibung
2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C12H6Cl3N3 and its molecular weight is 298.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Steel
- Research has shown that compounds like 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile demonstrate effectiveness in inhibiting the corrosion of mild steel in acidic environments. This is attributed to the presence of nitrogen atoms and unsaturated groups in their molecules, which interact chemically with the steel surface, involving both physisorption and chemisorption (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Molecular Docking for Pharmaceutical Applications
- Novel pyridine derivatives, including those based on 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, have been synthesized and evaluated for their binding energies with target proteins. These compounds have exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
Analgesic Agent Development
- A study explored the synthesis of derivatives of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles for use as analgesic agents. These compounds have shown moderate to good analgesic activity in preliminary studies, suggesting potential for further investigation in pain management (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Oximino Compounds in Carbonyl Reductase Inhibition
- Research has identified oximino(2,6-dichlorophenyl)acetonitrile as a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatments. This compound has been characterized using various methods, including X-ray analysis, demonstrating its potential in cancer research (Amankrah et al., 2021).
Synthesis of Heterocyclic Compounds
- A modified method for preparing alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, has been developed. This method is simple and safe, leading to new derivatives of pyrimido[1,6-b]pyridazin-6,8-dione, which are significant in the development of various heterocyclic compounds (Herold et al., 2007).
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNTACQTVXRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373066 | |
Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209412-06-6 | |
Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.